4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one
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Overview
Description
4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one is a compound belonging to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) linking two pyrazole rings. Azo compounds are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications
Preparation Methods
The synthesis of 4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one typically involves the diazotization of a primary aromatic amine followed by coupling with a pyrazole derivative. One common method involves the reaction of 5-amino-4-hydroxyiminopyrazoles with ethyl nitrite or sodium nitrite in an acidic medium . The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium intermediate. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or zinc in acidic conditions, leading to the formation of corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyrazole rings, using reagents like halogens or nitro compounds. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For instance, its anticancer activity is attributed to its ability to inhibit matrix metalloproteinases and kinases, leading to the suppression of tumor growth and metastasis . The compound’s interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential therapeutic agent.
Comparison with Similar Compounds
4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one can be compared with other azo compounds such as:
- 4-[(E)-(chlorophenyl)diazenyl]phenol
- 4-[(E)-(flourophenyl)diazenyl]phenol
- 2-[(E)-(iodophenyl)diazenyl]phenol These compounds share the azo linkage but differ in their substituents, which can significantly influence their chemical and physical properties. The unique structure of this compound, with two pyrazole rings, imparts distinct reactivity and potential applications compared to its analogs.
Properties
CAS No. |
63604-07-9 |
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Molecular Formula |
C6H4N6O |
Molecular Weight |
176.14 g/mol |
IUPAC Name |
4-(pyrazol-1-yldiazenyl)pyrazol-3-one |
InChI |
InChI=1S/C6H4N6O/c13-6-5(4-7-10-6)9-11-12-3-1-2-8-12/h1-4H |
InChI Key |
HVCKSUZOYUDBPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)N=NC2=CN=NC2=O |
Origin of Product |
United States |
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